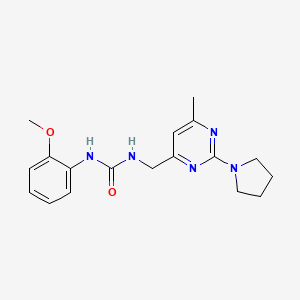

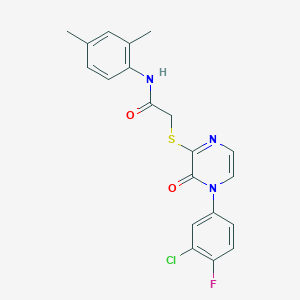

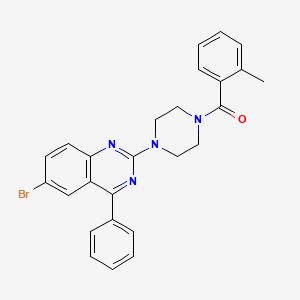

![molecular formula C21H24N2O2S B2359631 (Z)-4-(叔丁基)-N-(3-(2-甲氧基乙基)苯并[d]噻唑-2(3H)-亚基)苯甲酰胺 CAS No. 1005719-92-5](/img/structure/B2359631.png)

(Z)-4-(叔丁基)-N-(3-(2-甲氧基乙基)苯并[d]噻唑-2(3H)-亚基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Silane Coupling Agent and Initiator

(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide: has been synthesized as (3-(tert-butylperoxy)propyl)trimethoxysilane . Here’s how it contributes to two critical areas:

Organic Light-Emitting Diodes (OLEDs)

The incorporation of tert-butyl groups into molecules can enhance molecular solubility and reduce aggregation-caused self-quenching of excitons in neat films. Researchers have achieved solution-processed non-doped OLEDs using compounds similar to our target molecule . These OLEDs exhibit improved efficiency and stability, making them promising for display technologies.

Anti-Inflammatory Properties

While not directly studied for this compound, related tert-butylphenols have shown anti-inflammatory effects. For instance, 2,4-di-tert-butylphenol (2,4-DTBP) reduced the expression of pro-inflammatory cytokine genes in macrophages . Investigating similar properties for our compound could be worthwhile.

Chiral Sulfinamide Reagents

Enantiopure tert-butanesulfinamide, a close relative, has been widely explored for its chiral properties. It assists in diastereoselective conversions and can be recycled after reactions. Although not identical, our compound’s tert-butyl group might exhibit similar behavior .

Catalysis and Green Chemistry

The synthesis of N-tert-butyl amides using Cu(OTf)2 as a catalyst demonstrates its potential in green chemistry. By avoiding solvent and operating at room temperature, this method aligns with sustainable practices . Our compound’s tert-butyl group might find applications in other catalytic reactions.

属性

IUPAC Name |

4-tert-butyl-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-21(2,3)16-11-9-15(10-12-16)19(24)22-20-23(13-14-25-4)17-7-5-6-8-18(17)26-20/h5-12H,13-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPFRDZOPYUHSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N=C2N(C3=CC=CC=C3S2)CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

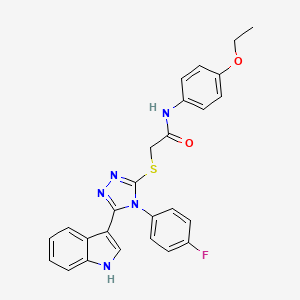

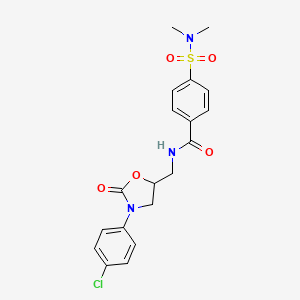

![6-(2-Chlorophenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2359550.png)

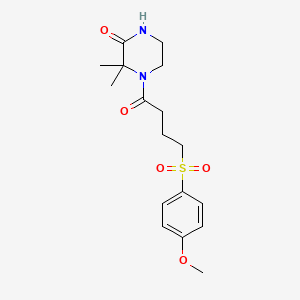

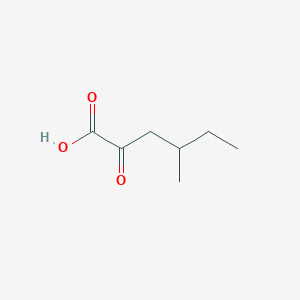

![Propan-2-yl 4,4,4-trifluoro-2-[2-hydroxy-5-[(2,4,6-trimethylphenyl)sulfonylamino]phenyl]-3-oxobutanoate](/img/structure/B2359556.png)

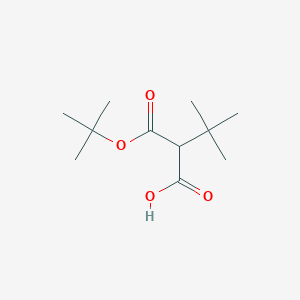

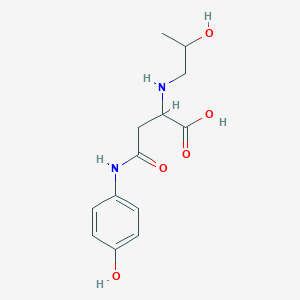

![2-(2-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2359557.png)

![3-[4-Oxo-3-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]propanoic acid](/img/structure/B2359559.png)

![2,5,5-Trimethyl-3,4,4a,10b-tetrahydro-2H,5H-pyrano[3,2-c]chromene](/img/structure/B2359561.png)